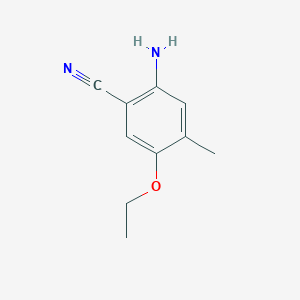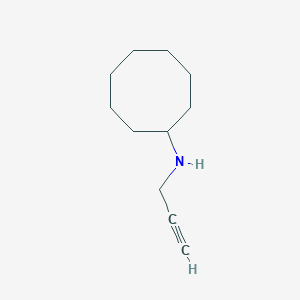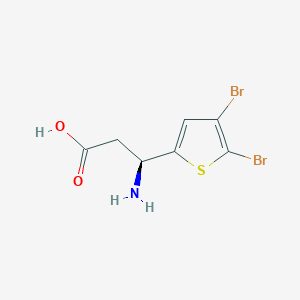
Benzonitrile, 2-amino-5-ethoxy-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-ethoxy-4-methylbenzonitrile is an organic compound with the molecular formula C10H12N2O It is a derivative of benzonitrile, featuring an amino group at the second position, an ethoxy group at the fifth position, and a methyl group at the fourth position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-ethoxy-4-methylbenzonitrile typically involves the nitration of a suitable precursor, followed by reduction and functional group modifications. One common method involves the nitration of 4-methylbenzonitrile to introduce a nitro group, which is then reduced to an amino group. The ethoxy group can be introduced through an etherification reaction using ethyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of 2-Amino-5-ethoxy-4-methylbenzonitrile may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-ethoxy-4-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Amino-5-ethoxy-4-methylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-ethoxy-4-methylbenzonitrile depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-methylbenzonitrile: Lacks the ethoxy group, making it less versatile in certain reactions.
2-Amino-5-methylbenzonitrile: Similar structure but without the ethoxy group, affecting its reactivity and applications.
2-Amino-5-chlorobenzonitrile: Contains a chlorine atom instead of an ethoxy group, leading to different chemical properties and uses.
Uniqueness
2-Amino-5-ethoxy-4-methylbenzonitrile is unique due to the presence of both an ethoxy and a methyl group on the benzene ring, which can influence its reactivity and make it suitable for specific synthetic applications that other similar compounds may not be able to achieve.
Propiedades
Fórmula molecular |
C10H12N2O |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
2-amino-5-ethoxy-4-methylbenzonitrile |
InChI |
InChI=1S/C10H12N2O/c1-3-13-10-5-8(6-11)9(12)4-7(10)2/h4-5H,3,12H2,1-2H3 |
Clave InChI |
CJAOKKDCXKIXOP-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C=C1C)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{1-[4-(Propan-2-yl)phenyl]ethyl}(propyl)amine](/img/structure/B13304037.png)













